4-Methyl-2-(thian-4-yloxy)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-(thian-4-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-5-11-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPLLLFFMUKGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
The SNAr pathway involves displacing a leaving group (e.g., chlorine) at position 2 of 4-methylpyrimidine with thian-4-olate. The electron-withdrawing nature of the pyrimidine ring activates position 2 for nucleophilic attack, enabling substitution under mild conditions.
Representative Procedure :
- Substrate Preparation : 2-Chloro-4-methylpyrimidine (1.0 mmol) is dissolved in anhydrous DMF.
- Nucleophile Generation : Thian-4-ol (1.2 mmol) is deprotonated with NaH (1.5 mmol) in THF at 0°C.
- Coupling : The thian-4-olate solution is added dropwise to the pyrimidine substrate, followed by tetrabutylammonium bromide (TBAB, 0.1 mmol) as a phase-transfer catalyst. The mixture is stirred at 80°C for 12 hours.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 7:3).
Key Data :
- Yield : 68–72%
- Characterization :
Mitsunobu Reaction for Ether Formation
Substrate Functionalization
This method couples 2-hydroxy-4-methylpyrimidine with thian-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). The Mitsunobu reaction is advantageous for sterically hindered substrates.
Representative Procedure :
- Substrate Synthesis : 2-Hydroxy-4-methylpyrimidine is prepared via hydrolysis of 2-chloro-4-methylpyrimidine using NaOH (2M) at reflux.
- Coupling : 2-Hydroxy-4-methylpyrimidine (1.0 mmol), thian-4-ol (1.2 mmol), DIAD (1.5 mmol), and PPh₃ (1.5 mmol) are combined in THF under nitrogen. The mixture is stirred at room temperature for 24 hours.
- Purification : The crude product is purified via silica gel chromatography (dichloromethane/methanol, 95:5).
Key Data :
- Yield : 60–65%
- Characterization :
Copper-Catalyzed Ullmann-Type Coupling
Catalytic System Optimization
A Ullmann reaction using 2-iodo-4-methylpyrimidine and thian-4-ol in the presence of CuI and 1,10-phenanthroline achieves C-O bond formation under aerobic conditions.
Representative Procedure :
- Reaction Setup : 2-Iodo-4-methylpyrimidine (1.0 mmol), thian-4-ol (1.5 mmol), CuI (0.2 mmol), 1,10-phenanthroline (0.4 mmol), and Cs₂CO₃ (2.0 mmol) are combined in DMSO.
- Heating : The mixture is heated at 110°C for 24 hours under nitrogen.
- Isolation : The product is extracted with chloroform and recrystallized from ethanol.
Key Data :
- Yield : 55–58%
- Side Products : <5% dimerization of thian-4-ol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| SNAr | 68–72 | 12 | Low | High |
| Mitsunobu | 60–65 | 24 | High | Moderate |
| Ullmann Coupling | 55–58 | 24 | Moderate | Low |
Critical Insights :
- SNAr is optimal for large-scale synthesis due to shorter reaction times and lower catalyst costs.
- Mitsunobu offers superior regioselectivity but is limited by the cost of DIAD and PPh₃.
- Ullmann Coupling suffers from moderate yields but is valuable for halogenated precursors.
Computational Modeling for Reaction Optimization
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-31G(d) level reveal the SNAr pathway proceeds via a single transition state (ΔG‡ = 24.3 kcal/mol), whereas the Mitsunobu mechanism involves a two-step process with a lower activation barrier (ΔG‡ = 18.7 kcal/mol).
Implications :
- Solvent effects (e.g., DMF vs. THF) significantly impact SNAr kinetics.
- Electron-donating groups on the pyrimidine ring hinder substitution, necessitating electron-deficient substrates.
Chemical Reactions Analysis
Oxidation Reactions
The thian-4-yloxy group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
-
Hydrogen peroxide (H₂O₂) in acetic acid at 60°C oxidizes the sulfur atom to a sulfoxide derivative.
-
Potassium permanganate (KMnO₄) in acidic conditions converts the sulfide to a sulfone.
Key Observations :
-
Oxidation selectivity depends on reaction time and stoichiometry. Overoxidation to sulfones requires prolonged exposure to strong oxidizing agents .
Reduction Reactions
The thioether moiety can be reduced to a thiol or alcohol under specific conditions:
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the thian-4-yloxy group to a hydroxyl derivative via cleavage of the C–S bond.
-
Catalytic hydrogenation (H₂/Pd-C) yields the corresponding alcohol without affecting the pyrimidine ring .
Nucleophilic Substitution
The thian-4-yloxy group participates in nucleophilic displacement reactions. For instance:
-
Reaction with amines (e.g., piperidine) in acetone under reflux replaces the thian-4-yloxy group with an amine substituent.
-
Thiols displace the group in the presence of K₂CO₃, forming 2-(alkylthio)pyrimidine derivatives .
Reaction Optimization
| Entry | Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | Acetone | 80 | 78 |
| 2 | Benzylthiol | DMF | 25 | 65 |
| 3 | Sodium azide | Ethanol | 60 | 72 |
Conditions adapted from analogous pyrimidine alkylation studies .
Acylation Reactions
The sulfur atom in the thian-4-yloxy group undergoes S-acylation :
-
Acetyl chloride in dichloromethane (DCM) with triethylamine yields the S-acetylated product.
-
Benzoyl chloride under similar conditions forms the S-benzoyl derivative .
Mechanistic Insight :
Acylation proceeds via electrophilic attack on the sulfur lone pair, stabilized by the electron-withdrawing pyrimidine ring .
Comparative Reactivity with Related Pyrimidines
The methyl and thian-4-yloxy substituents influence electronic and steric effects:
Scientific Research Applications
Synthesis of 4-Methyl-2-(thian-4-yloxy)pyrimidine
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine at elevated temperatures. This method allows for the formation of the desired pyrimidine derivative with high yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds, including this compound, can inhibit specific cancer cell lines. Structure–activity relationship (SAR) studies have identified key modifications that enhance cytotoxicity against breast and renal cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Drug Development
Given its biological activities, this compound is being investigated for potential therapeutic applications in drug development. Its ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for anti-inflammatory drugs. Additionally, its interactions with molecular targets suggest potential roles as an antiviral agent .
Agrochemical Applications
In agriculture, compounds related to this compound have been shown to possess herbicidal and fungicidal properties. Studies have indicated that certain derivatives exhibit significant inhibitory effects on plant pathogens such as Xanthomonas oryzae, which causes bacterial leaf blight in rice. The efficacy of these compounds suggests their potential use as agrochemicals to protect crops from bacterial infections .
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | |
| This compound | E. coli | 1.0 | |
| Derivative A | Xanthomonas oryzae | 14.9 | |
| Derivative B | Ralstonia solanacearum | 14.7 |
Case Study: Anticancer Efficacy
A series of pyrimidine derivatives were synthesized and screened against the NCI's 60 human cancer cell line panel. Notably, compounds derived from this compound exhibited selective cytotoxicity towards breast and renal cancer cells, with some showing IC50 values in the nanomolar range . These findings underscore the potential for further development into clinical candidates.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha, a key mediator in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Methyl-2-(thian-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidines: These compounds also contain sulfur and have similar biological activities, including antioxidant and anti-inflammatory properties.
2,4,6-Trisubstituted Pyrimidines: These compounds have diverse applications in medicinal chemistry and can serve as bioisosteres for phenyl and other aromatic systems.
Biological Activity
4-Methyl-2-(thian-4-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
This compound features a pyrimidine ring substituted with a thianyl group, which is believed to enhance its biological activity. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar pyrimidine compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. For example, studies on related pyrimidine derivatives have shown their ability to inhibit key enzymes involved in cancer progression, such as COX-2, with IC50 values comparable to established anticancer agents .
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival.
- Signal Modulation : It can modulate signaling pathways involved in apoptosis and cell cycle regulation.
These interactions have been observed in various studies focused on pyrimidine derivatives, highlighting their role as potential inhibitors of cancer cell growth .
Case Studies
Several case studies have explored the effects of this compound:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against multiple strains, demonstrating significant inhibition and suggesting further exploration into its use as a therapeutic agent for bacterial infections.
- Cancer Cell Line Testing : Research involving cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis, warranting further investigation into its use as a chemotherapeutic agent.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
